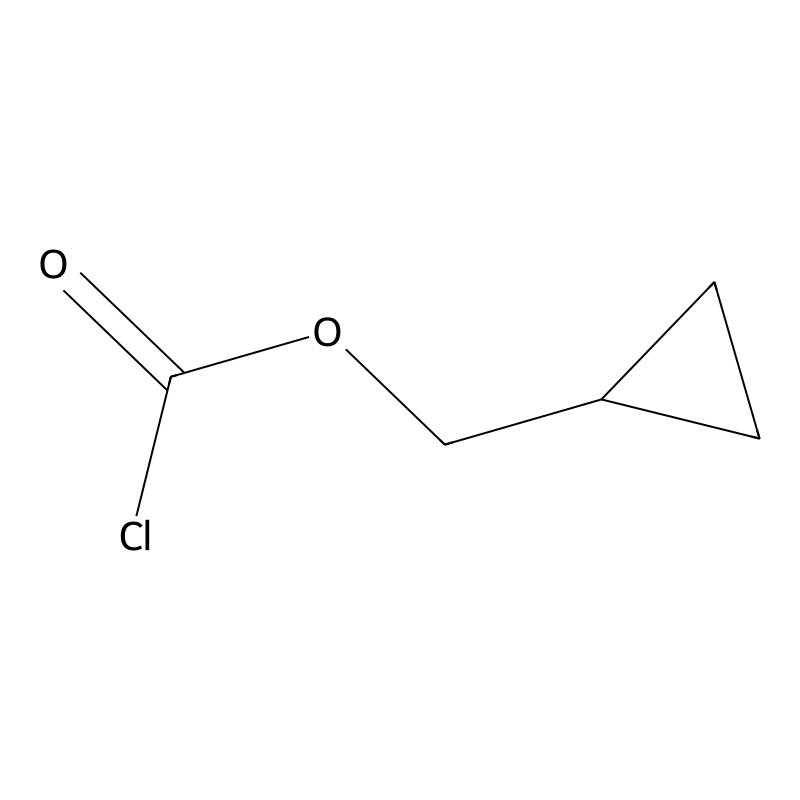Cyclopropylmethyl carbonochloridate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intramolecular Cyclopropylmethylation
Scientific Field: Organic & Biomolecular Chemistry
Summary of Application: Cyclopropylmethyl carbonochloridate can be used in the process of intramolecular cyclopropylmethylation.
Methods of Application: This process can be achieved selectively by intramolecular trapping of cyclopropylmethyl carbenium ions with an internal nucleophile.
Results or Outcomes: The result of this process is the selective rearrangement of cyclopropyl–cyclopropyl groups.
Exceptional Stability of the Cyclopropylmethyl Carbocation
Scientific Field: Organic Chemistry
Summary of Application: The cyclopropylmethyl carbocation, which can be formed from Cyclopropylmethyl carbonochloridate, is known for its exceptional stability.
Methods of Application: The stability of the cyclopropylmethyl carbocation is commonly described by the conjugation in a specific manner.
Results or Outcomes: The result of this process is a cation with remarkable stability.
Hydrolysis Conditions
Summary of Application: Both cyclopropylmethyl and cyclobutyl derivatives give very similar product mixtures under SN1 hydrolysis conditions.
Methods of Application: The process involves the bonding of C-4 with C-1 and C-2, which can be roughly described as an interaction of the vacant p-orbital of C-4 with the filled orbital of the π-bond between C-1 and C-2.
Cyclopropylmethyl carbonochloridate is a chemical compound characterized by its unique cyclopropyl group attached to a carbonochloridate functional group. Its molecular formula is , and it has a molecular weight of approximately 148.56 g/mol. The compound is notable for its reactivity, particularly in organic synthesis, where it serves as an important intermediate.
The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its behavior in
Due to the lack of documented research on CCMCC, its mechanism of action in any biological system is unknown.
- Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
- Hydrolysis: In the presence of water, it hydrolyzes to yield cyclopropylmethanol and hydrochloric acid.
- Reduction: This compound can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility and its potential utility in organic synthesis.
The biological activity of cyclopropylmethyl carbonochloridate has been explored in various contexts. It can act as an electrophile, enabling it to interact with nucleophiles in biological systems. This reactivity makes it a candidate for studies on enzyme mechanisms and metabolic pathways. Additionally, its unique structure may influence its pharmacological properties, suggesting potential applications in drug development.
Cyclopropylmethyl carbonochloridate can be synthesized through several methods:
- Reaction with Phosgene: A common method involves reacting cyclopropylmethanol with phosgene (COCl₂) under controlled conditions, typically at low temperatures to prevent decomposition.
- Use of Solvents: Dichloromethane is often used as a solvent during the synthesis process to enhance reaction efficiency.
- Industrial Production: In industrial settings, larger-scale reactions are optimized for higher yields and purity, often involving continuous monitoring of reaction parameters.
Cyclopropylmethyl carbonochloridate has several notable applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
- Biochemical Research: The compound is utilized to modify biomolecules for research purposes.
- Pharmaceutical Development: It is explored for potential applications in drug synthesis due to its unique reactivity and structural properties.
Studies on the interactions of cyclopropylmethyl carbonochloridate focus on its reactivity with biological nucleophiles. The electrophilic nature of the carbonyl carbon allows it to engage in nucleophilic attacks, which can lead to significant biological implications. Understanding these interactions aids in elucidating its potential roles in biochemical pathways and therapeutic applications.
Cyclopropylmethyl carbonochloridate can be compared with several similar compounds that share structural or functional characteristics:
| Compound Name | Description | Unique Features |
|---|---|---|
| Methyl carbonochloridate | A simpler structure lacking the cyclopropyl group | Different reactivity due to absence of sterics |
| Ethyl carbonochloridate | Similar functional group but with a longer alkyl chain | Alters physical and chemical properties |
| Propyl carbonochloridate | Contains a propyl group instead of cyclopropyl | Variations in reactivity patterns |
| Cyclopropylethyl carbonochloridate | Similar structure but with an ethyl group | Affects steric hindrance and electronic effects |
Cyclopropylmethyl carbonochloridate stands out due to its distinct cyclopropyl structure, which imparts unique steric effects that influence its chemical behavior compared to these similar compounds.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Flammable;Corrosive;Irritant








